molecular formula C13H15F3N2O2 B5786247 N-isobutyl-3-[(trifluoroacetyl)amino]benzamide

N-isobutyl-3-[(trifluoroacetyl)amino]benzamide

Cat. No. B5786247
M. Wt: 288.27 g/mol
InChI Key: NHZCCHBGRYNSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-3-[(trifluoroacetyl)amino]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transport is crucial for maintaining proper synaptic transmission. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-isobutyl-3-[(trifluoroacetyl)amino]benzamide selectively inhibits the transport of glutamate by binding to the glutamate transporter protein and blocking its function. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular glutamate levels in the brain, which can lead to increased excitatory neurotransmission and potential neurotoxicity. However, it has also been shown to have neuroprotective effects in certain contexts, such as reducing ischemic brain injury in stroke models.

Advantages and Limitations for Lab Experiments

N-isobutyl-3-[(trifluoroacetyl)amino]benzamide is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate transport in neurological disorders. However, its effects on extracellular glutamate levels can be complex and context-dependent, making it important to carefully consider the experimental design and interpretation of results.

Future Directions

There are several potential future directions for research on N-isobutyl-3-[(trifluoroacetyl)amino]benzamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy and stroke. Further studies are needed to determine the optimal dosing and administration strategies for these applications. Another area of interest is the role of glutamate transport in neurodegenerative diseases, and whether this compound or other glutamate transporter inhibitors could be effective treatments for these conditions. Additionally, there is ongoing research into the development of more potent and selective glutamate transporter inhibitors, which could further enhance our understanding of the role of glutamate transport in the brain.

Synthesis Methods

The synthesis of N-isobutyl-3-[(trifluoroacetyl)amino]benzamide involves a multi-step process starting with the reaction of 3-aminobenzoic acid with isobutyl chloroformate to form N-isobutyl-3-aminobenzoic acid. This intermediate is then reacted with trifluoroacetic anhydride to form N-isobutyl-3-[(trifluoroacetyl)amino]benzoic acid, which is subsequently converted to this compound through a coupling reaction with 4-bromo-2-fluoroaniline.

Scientific Research Applications

N-isobutyl-3-[(trifluoroacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy and to protect against ischemic brain injury in stroke models. This compound has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-methylpropyl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-8(2)7-17-11(19)9-4-3-5-10(6-9)18-12(20)13(14,15)16/h3-6,8H,7H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZCCHBGRYNSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.